4-Sulfanylthiophen-2(5H)-one
Description
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Properties
CAS No. |
51285-61-1 |
|---|---|
Molecular Formula |
C4H4OS2 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
3-sulfanyl-2H-thiophen-5-one |
InChI |
InChI=1S/C4H4OS2/c5-4-1-3(6)2-7-4/h1,6H,2H2 |
InChI Key |
OPHSUFQQCQVCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)S1)S |
Origin of Product |
United States |
Biological Activity
4-Sulfanylthiophen-2(5H)-one, a compound belonging to the thiazolidin-4-one family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a sulfanyl group, which contributes to its potential biological activity. The structure can be modified at various positions to enhance its pharmacological effects.
Antioxidant Activity
Recent studies have demonstrated that derivatives of thiazolidin-4-one exhibit significant antioxidant properties. For instance, compounds modified at specific positions showed varying degrees of effectiveness in inhibiting lipid peroxidation, as measured by the TBARS assay. The most effective derivatives had EC50 values ranging from 0.565 mM to 4.156 mM .
| Compound | EC50 (mM) | Activity Description |
|---|---|---|
| 3i | 0.565 | Highest antioxidant activity |
| 3r | 0.708 | Significant lipid peroxidation inhibition |
| 2 | 4.156 | Lower antioxidant capacity |
Anticancer Activity
The anticancer potential of this compound derivatives has been explored through molecular docking studies and in vitro assays. For example, certain derivatives showed selective inhibition of cancer cell lines (A549 and MCF-7) with IC50 values indicating strong cytotoxic effects . The structure-activity relationship (SAR) analysis revealed that modifications at the 4-position significantly enhance anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing the biofilm formation inhibition by sulfur-containing derivatives, it was found that certain derivatives effectively prevented biofilm formation in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | Corresponds to biofilm-preventing concentrations |
| Bacillus subtilis | Slightly exceeds MIC values |
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant properties, thiazolidin-4-one derivatives have shown anti-inflammatory effects in various models. These compounds modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
- Antioxidant Properties : A study conducted by Carraro Junior et al. evaluated the antioxidant activity of several thiazolidin-4-one derivatives using multiple assays (ABTS, DPPH). The findings indicated that these compounds possess significant reducing activity and can inhibit monoamine oxidase (MAO) selectively .
- Anticancer Efficacy : Verma et al. reported on a specific derivative's interaction with cancer cell signaling pathways, revealing a robust anticancer effect attributed to its ability to bind effectively to target enzymes involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
